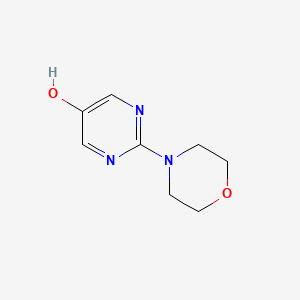
2-(4-morpholinyl)-5-Pyrimidinol
描述
2-(4-Morpholinyl)-5-Pyrimidinol is a heterocyclic compound that features both a pyrimidine ring and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)-5-Pyrimidinol typically involves the reaction of 4,6-dichloro-2-(4-morpholinyl)pyrimidine with appropriate reagents under specific conditions. One common method involves selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for industrial applications.
化学反应分析
Types of Reactions
2-(4-Morpholinyl)-5-Pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrimidines.
科学研究应用
2-(4-Morpholinyl)-5-Pyrimidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(4-Morpholinyl)-5-Pyrimidinol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share a similar core structure but have different substituents at the C-4 and C-6 positions.
2-(4-Morpholinyl)-8-phenyl-chromone: This compound is another PI3K inhibitor with a different core structure but similar biological activity.
Uniqueness
2-(4-Morpholinyl)-5-Pyrimidinol is unique due to its specific combination of a pyrimidine ring and a morpholine ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-morpholin-4-ylpyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHRAVAXGNAZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














